[1-(3-bromophenyl)-1H-1,2,3,4-tetrazol-5-yl]methanamine
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Overview
Description
[1-(3-bromophenyl)-1H-1,2,3,4-tetrazol-5-yl]methanamine is a compound that belongs to the class of tetrazoles, which are heterocyclic compounds containing a five-membered ring composed of four nitrogen atoms and one carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the one-pot reaction of amides with phosphorus oxychloride and sodium azide, which constructs the tetrazole ring . Another approach involves the microwave-assisted reaction of primary alcohols or aldehydes with molecular iodine in the presence of ammonia to obtain a nitrile intermediate, which then undergoes [3+2]-cycloaddition with dicyandiamide and sodium azide .
Industrial Production Methods
Industrial production of tetrazole derivatives often employs scalable and cost-effective methods. The use of triethyl orthoformate and sodium azide is a common industrial approach due to its efficiency and high yield . Additionally, the use of isocyanides in multicomponent reactions provides a versatile and efficient route for the synthesis of tetrazole derivatives .
Chemical Reactions Analysis
Types of Reactions
[1-(3-bromophenyl)-1H-1,2,3,4-tetrazol-5-yl]methanamine undergoes various chemical reactions, including:
Substitution Reactions: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The tetrazole ring can undergo oxidation and reduction reactions, altering its electronic properties and reactivity.
Cycloaddition Reactions: The tetrazole ring can participate in [3+2] cycloaddition reactions, forming new heterocyclic compounds.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide and potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride and lithium aluminum hydride for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions with amines can yield amine-substituted tetrazole derivatives, while oxidation reactions can produce tetrazole N-oxides.
Scientific Research Applications
Chemistry
In chemistry, [1-(3-bromophenyl)-1H-1,2,3,4-tetrazol-5-yl]methanamine is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology and Medicine
In biology and medicine, tetrazole derivatives are known for their antimicrobial, antifungal, and anticancer activities . This compound, in particular, has shown promise as a precursor for the development of new pharmaceuticals targeting bacterial and fungal infections .
Industry
In the industrial sector, tetrazole derivatives are used in the production of propellants, explosives, and corrosion inhibitors
Mechanism of Action
The mechanism of action of [1-(3-bromophenyl)-1H-1,2,3,4-tetrazol-5-yl]methanamine involves its interaction with specific molecular targets and pathways. The tetrazole ring can act as a bioisostere for carboxylic acids, enhancing the compound’s binding affinity to various receptors . This interaction can modulate enzymatic activity, inhibit microbial growth, or induce apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
1-(2H-tetrazol-5-yl)-5-nitraminotetrazole: Another tetrazole derivative with applications in energetic materials.
1-Phenyl-1H-tetrazole-5-thiol: Used in the synthesis of oxacyclic building blocks and metalated tetradecyl sulfone.
4-(1H-Tetrazol-5-yl)phenylboronic acid: Utilized in palladium-catalyzed carbon-carbon bond formation reactions.
Uniqueness
[1-(3-bromophenyl)-1H-1,2,3,4-tetrazol-5-yl]methanamine is unique due to the presence of the bromophenyl group, which imparts distinct electronic and steric properties. This uniqueness allows for specific interactions with biological targets and enhances its potential as a versatile building block in synthetic chemistry.
Properties
IUPAC Name |
[1-(3-bromophenyl)tetrazol-5-yl]methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrN5/c9-6-2-1-3-7(4-6)14-8(5-10)11-12-13-14/h1-4H,5,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGSICWUEUKNQKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)N2C(=NN=N2)CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrN5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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